4-Amino-2-ethylpyrimidine-5-carbaldehyde
Overview
Description
4-Amino-2-ethylpyrimidine-5-carbaldehyde is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethylpyrimidine-5-carbaldehyde typically involves the reaction of 2-ethylpyrimidine with suitable aminating agents under controlled conditions. One common method includes the use of ammonia or primary amines in the presence of catalysts to introduce the amino group at the 4-position of the pyrimidine ring. The aldehyde group at the 5-position can be introduced through formylation reactions using reagents such as formic acid or formamide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-ethylpyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-Amino-2-ethylpyrimidine-5-carboxylic acid.
Reduction: 4-Amino-2-ethylpyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Amino-2-ethylpyrimidine-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-2-ethylpyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and aldehyde groups allow it to form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
- 4-Amino-2-methylpyrimidine-5-carbaldehyde
- 4-Amino-2-ethylpyrimidine-5-carboxylic acid
- 4-Amino-2-ethylpyrimidine-5-methanol
Comparison: 4-Amino-2-ethylpyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-amino-2-ethylpyrimidine-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-2-6-9-3-5(4-11)7(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHFPIHRGHVRGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604367 | |
Record name | 4-Amino-2-ethylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76574-51-1 | |
Record name | 4-Amino-2-ethyl-5-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76574-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-2-ethylpyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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